molecular formula C14H19NO5 B1519261 n-boc-n-methyl-5-methoxyanthranilic acid CAS No. 886362-08-9

n-boc-n-methyl-5-methoxyanthranilic acid

Cat. No.: B1519261
CAS No.: 886362-08-9
M. Wt: 281.3 g/mol
InChI Key: QGBBFXMCDVMXCH-UHFFFAOYSA-N
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Description

n-boc-n-methyl-5-methoxyanthranilic acid is a chemical compound with the molecular formula C13H17NO4. It is known for its applications in organic synthesis and is often used as a building block in the preparation of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-boc-n-methyl-5-methoxyanthranilic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxybenzoic acid.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Methylation: The protected amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.

Major Products

    Oxidation: Formation of 5-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of free amine derivatives.

Scientific Research Applications

n-boc-n-methyl-5-methoxyanthranilic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of n-boc-n-methyl-5-methoxyanthranilic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid

Uniqueness

n-boc-n-methyl-5-methoxyanthranilic acid is unique due to the presence of both the Boc-protected amine and the methoxy group, which provides additional functionalization options. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules.

Properties

IUPAC Name

5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(4)11-7-6-9(19-5)8-10(11)12(16)17/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBFXMCDVMXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654382
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-08-9
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-08-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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